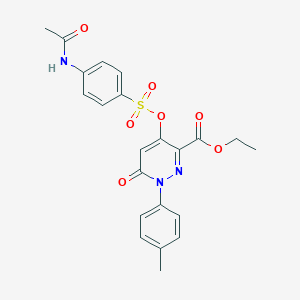
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O7S and its molecular weight is 471.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique molecular structure that includes both sulfonyl and carboxylate functional groups. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various therapeutic applications, particularly in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is C22H21N3O7S with a molecular weight of approximately 471.5 g/mol. The structure includes:
- Sulfonamide Group : Known for enhancing biological activity.
- Carboxylate Group : Often associated with improved solubility and bioavailability.
- Dihydropyridazine Framework : Contributes to the pharmacological profile.
The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest potential inhibitory effects on enzymes like α-glucosidase, which is crucial in carbohydrate metabolism. By inhibiting this enzyme, the compound could help regulate blood glucose levels by reducing glucose absorption in the intestine.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance, pyrazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent effects against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Excellent |
| 5a | 0.25 | Excellent |
| 7b | 0.20 | Excellent |
These findings suggest that ethyl derivatives may exhibit similar antimicrobial efficacy.
Enzyme Inhibition Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit key enzymes involved in metabolic processes. For example, compounds evaluated for their ability to inhibit α-glucosidase showed promising results, providing a basis for further exploration into their potential as anti-diabetic agents .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were tested for antimicrobial activity, revealing that certain derivatives exhibited strong bactericidal effects against common pathogens. The study emphasized the importance of structural modifications in enhancing biological activity .
- Enzyme Inhibition Research : Another research highlighted the inhibitory effects of similar sulfonamide derivatives on α-glucosidase. The findings suggested that these compounds could be developed into therapeutic agents for managing diabetes by controlling postprandial blood glucose levels .
Propiedades
IUPAC Name |
ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O7S/c1-4-31-22(28)21-19(13-20(27)25(24-21)17-9-5-14(2)6-10-17)32-33(29,30)18-11-7-16(8-12-18)23-15(3)26/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLYNMHMBJWHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














